3-Methylcatechol basic properties
3-Methylcatechol basic properties
An In-depth Technical Guide to 3-Methylcatechol
Introduction
3-Methylcatechol, also known by its IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and a methyl (-CH₃) group.[2] This compound typically appears as a white solid or a brown-grey crystalline powder at room temperature.[3][4] 3-Methylcatechol serves as a versatile intermediate in organic synthesis and medicinal chemistry and is a subject of interest in environmental and microbiological research as a metabolite in the biodegradation of aromatic compounds like toluene.[2][5][6] This guide provides a comprehensive overview of its core properties, experimental protocols, and biological significance for researchers and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical properties of 3-Methylcatechol are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.
Identifiers and Chemical Formula
| Property | Value | Reference |
| IUPAC Name | 3-methylbenzene-1,2-diol | [2][3] |
| Synonyms | 2,3-Dihydroxytoluene, 3-Methylpyrocatechol | [3][7] |
| CAS Number | 488-17-5 | [3] |
| Chemical Formula | C₇H₈O₂ | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Canonical SMILES | CC1=C(C(=CC=C1)O)O | [3] |
| InChI Key | PGSWEKYNAOWQDF-UHFFFAOYSA-N | [3] |
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White solid, brown-grey crystalline powder | [3][4] |
| Melting Point | 65-68 °C | [4][8] |
| Boiling Point | 241 °C | [2][3] |
| Density | 1.344 g/cm³ | [9] |
| Water Solubility | 36.7 g/L (Predicted) | [1] |
| Solubility | Soluble in ethanol, benzene, acetonitrile (slightly), chloroform (slightly) | [8][9] |
| pKa (Strongest Acidic) | 9.59 (Predicted) | [1] |
| Flash Point | 140 °C | [8] |
Biological Role and Metabolism
3-Methylcatechol is a key intermediate in the microbial degradation of aromatic hydrocarbons such as toluene and cresols.[10][11] In bacteria like Pseudomonas putida, toluene is converted to 3-methylcatechol through the sequential action of toluene dioxygenase and a dehydrogenase enzyme. Subsequently, catechol 1,2-dioxygenase or catechol 2,3-dioxygenase enzymes cleave the aromatic ring of 3-methylcatechol, channeling it into central metabolism.[3] This metabolic role makes it a significant compound in bioremediation research.[6] It is also recognized as a xenobiotic metabolite produced by certain bacteria capable of degrading nitroaromatic compounds found in contaminated soils.[2][4]
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and preparation of 3-Methylcatechol solutions are essential for its application in a laboratory setting.
Synthesis Protocols
Several synthetic routes to 3-Methylcatechol have been reported. Below is a detailed protocol based on the oxidation of 2-hydroxy-3-methylbenzaldehyde.[5]
Method: Oxidation of 2-hydroxy-3-methylbenzaldehyde [5]
-
Reaction Setup : To a glass vial, add 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a solvent mixture (MeOH/H₂O = 95/5).
-
Reagent Addition : Add 1M aqueous sodium bicarbonate solution (200 µL, 1 equivalent) followed by 35% hydrogen peroxide solution (120 µL, 5 equivalents) to the reaction mixture.
-
Reaction Execution : Stir the mixture at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Workup : After the reaction is complete, transfer the mixture to a round-bottomed flask. Add 50 mg of silica gel and evaporate the solvent under reduced pressure.
-
Purification : The resulting product-silica gel complex is purified by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield the final product, 3-Methylcatechol.
Analytical Protocol: Quantification using Arnow's Method
The concentration of 3-Methylcatechol in aqueous solutions can be determined using Arnow's method, a colorimetric assay for catechols.
-
Sample Preparation : Prepare a series of standards of known 3-Methylcatechol concentration and the unknown sample in an appropriate buffer.
-
Reagent Addition : To 1 mL of each standard and sample, add 1 mL of 0.5 N HCl, followed by 1 mL of nitrite-molybdate reagent.
-
Color Development : After 3 minutes, add 1 mL of 1 N NaOH. The solution will develop a red color.
-
Measurement : Measure the absorbance of the solutions at 510 nm using a spectrophotometer.
-
Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the unknown sample.
Preparation of Stock Solutions for In-Vivo/In-Vitro Studies
For biological assays, preparing a clear and stable solution is critical. The following protocols are recommended for solubilizing 3-Methylcatechol.[12]
Protocol 1: DMSO/Corn Oil Formulation [12]
-
Prepare a stock solution of 3-Methylcatechol in DMSO (e.g., 50 mg/mL).
-
For the working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. This yields a final solution in 10% DMSO and 90% Corn Oil.
Protocol 2: Aqueous Formulation with Co-solvents [12]
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Applications in Research and Development
3-Methylcatechol's chemical structure makes it a valuable building block in several fields.
-
Organic and Medicinal Chemistry : It is used as an intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The two phenolic hydroxyl groups can react with agents like boranes and phosphines to form corresponding esters.[5]
-
Polymer Science : The functional groups in 3-Methylcatechol can be utilized in the synthesis of polymers and resins, contributing to crosslinking and enhancing material performance.[6]
-
Enzyme Inhibition : It has been noted for its potential as a novel enzyme inhibitor agent.[4][8] Specifically, it can inhibit substrate oxidation in certain biological pathways.
Safety and Handling
3-Methylcatechol requires careful handling due to its potential hazards.
-
Hazards : It is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[14][15] The compound is considered very toxic to aquatic life with long-lasting effects.[13]
-
Personal Protective Equipment (PPE) : When handling, wear safety glasses with side-shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[14][16] Use in a well-ventilated area or with appropriate exhaust ventilation.[13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.[13][14] Recommended storage temperature is between 2-8°C.[8]
Conclusion
3-Methylcatechol is a compound with significant utility in chemical synthesis and bioremediation research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, make it an accessible and valuable tool for scientists and researchers. Proper understanding of its reactivity, biological roles, and safety precautions is essential for harnessing its full potential in drug development and other advanced applications.
References
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- 5. Page loading... [wap.guidechem.com]
- 6. What Makes 3-Methylcatechol Different from Other Catechols? - ChemPacific [chempacific-zhejiang.com]
- 7. 3-Methylcatechol | TargetMol [targetmol.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
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